

# Ordopidine: A Technical Overview of its Chemical Properties and Neuropharmacological Activity

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## Compound of Interest

Compound Name: Ordopidine

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## Abstract

**Ordopidine** (1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine) is a novel psychoactive compound classified as a dopaminergic stabilizer. This document provides a comprehensive technical overview of its chemical structure, pharmacological properties, and the experimental methodologies used to elucidate its mechanism of action. **Ordopidine** exhibits a unique profile, acting as a low-affinity dopamine D2 receptor antagonist while displaying a higher affinity for the sigma-1 receptor. This dual action is hypothesized to contribute to its state-dependent effects on locomotor activity and its potential therapeutic applications in neuropsychiatric disorders. This guide synthesizes available data on its receptor binding affinities, its impact on gene expression, and its neurochemical effects, providing a foundational resource for researchers in neuropharmacology and drug development.

## Chemical Structure and Properties

**Ordopidine** is a phenylpiperidine derivative with the systematic IUPAC name 1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine. Its chemical structure is characterized by a central piperidine ring, an ethyl group on the piperidine nitrogen, and a substituted phenyl ring at the 4-position. The phenyl ring is further functionalized with a fluorine atom and a methylsulfonyl group.

## Chemical Identifiers:

- IUPAC Name: 1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine
- Molecular Formula: C<sub>14</sub>H<sub>20</sub>FNO<sub>2</sub>S
- Molecular Weight: 285.38 g/mol
- SMILES: CCN1CCC(CC1)c2cccc(c2F)S(=O)(=O)C
- InChI Key: UKUPJASJNQDHPH-UHFFFAOYSA-N

## Quantitative Pharmacological Data

The following table summarizes the available quantitative data for **Ordopidine** and the closely related compound, Pridopidine, which shares a similar mechanism of action as a dopaminergic stabilizer. Due to the limited availability of specific binding affinity data for **Ordopidine**, data for Pridopidine is included for comparative purposes and is clearly noted.

Parameter	Value	Compound	Receptor/Target	Tissue/System	Citation
Cortical Arc mRNA Expression	1.7-fold increase vs. control	Ordopidine	Activity-regulated cytoskeleton-associated protein (Arc)	Rat Cortex	[1]
Striatal Arc mRNA Expression	Significant increase vs. control	Ordopidine	Activity-regulated cytoskeleton-associated protein (Arc)	Rat Striatum	[1]
Sigma-1 Receptor Binding Affinity (Ki)	~70 nM (high-affinity)	Pridopidine	Sigma-1 Receptor	Not Specified	[2][3]
Dopamine D2 Receptor Binding Affinity (Ki)	7520 nM	Pridopidine	Dopamine D2 Receptor	Not Specified	[2]

## Mechanism of Action and Signaling Pathways

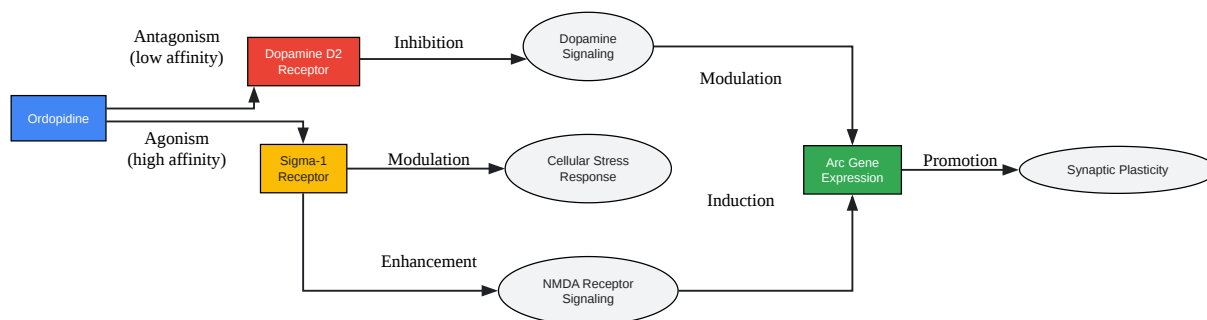
**Ordopidine** is classified as a dopaminergic stabilizer, exhibiting a state-dependent modulation of dopaminergic activity. Its mechanism is believed to be multifaceted, primarily involving interactions with the dopamine D2 receptor and the sigma-1 receptor.

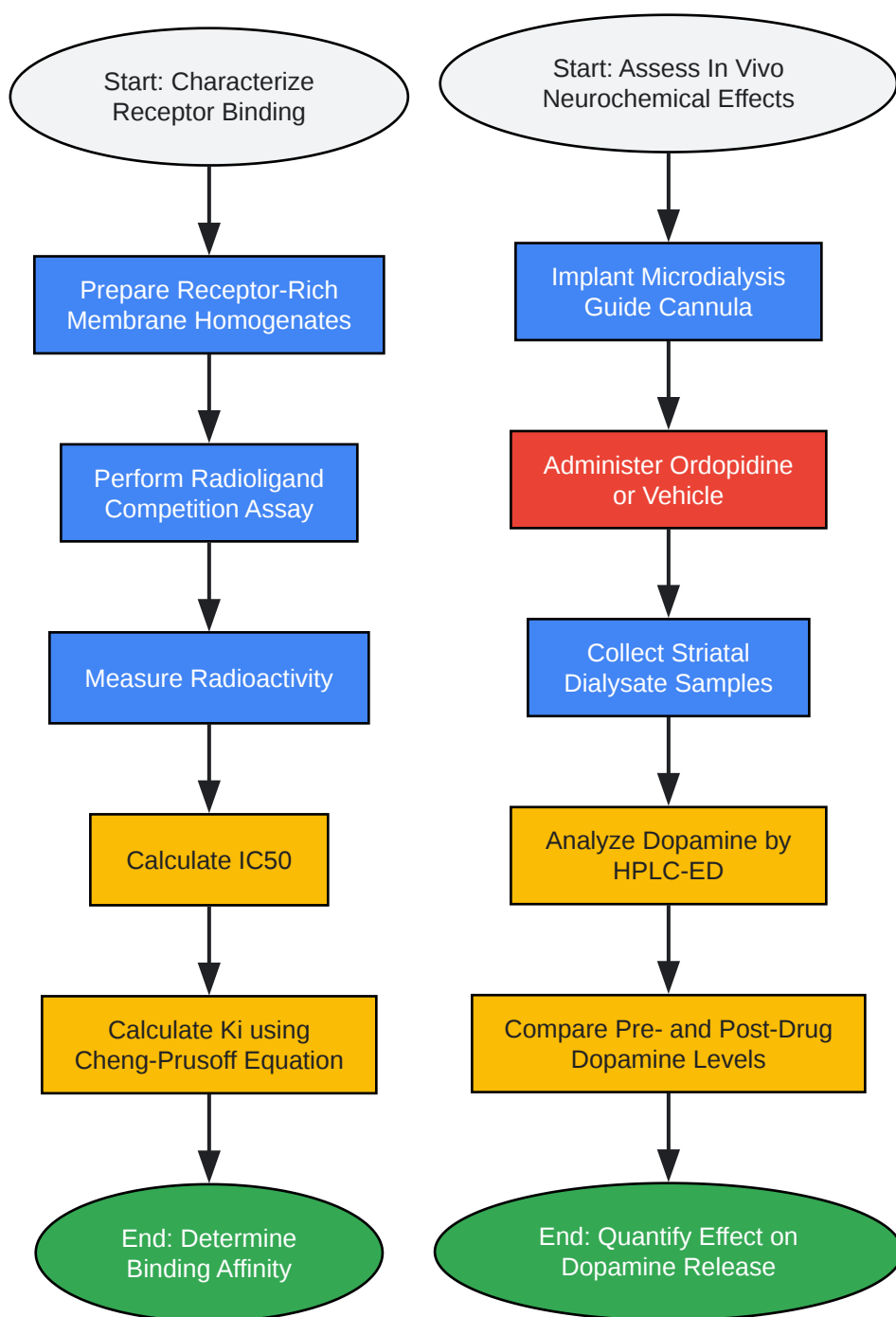
- **Dopamine D2 Receptor Antagonism:** **Ordopidine** acts as a low-affinity antagonist at dopamine D2 receptors. This interaction is thought to contribute to its ability to inhibit psychostimulant-induced hyperactivity. The low affinity may explain its reduced propensity to induce catalepsy compared to typical D2 antagonists.
- **Sigma-1 Receptor Agonism:** The related compound, Pridopidine, has been shown to be a high-affinity agonist at the sigma-1 receptor. This receptor is an intracellular chaperone

protein involved in regulating cellular stress, calcium signaling, and neuronal plasticity. Activation of the sigma-1 receptor may underlie some of the neuroprotective and pro-cognitive effects observed with dopaminergic stabilizers.

- **Enhancement of Cortico-Striatal Arc Gene Expression:** **Ordopidine** has been demonstrated to increase the expression of the immediate early gene Arc (Activity-regulated cytoskeleton-associated protein) in both the cortex and striatum. Arc is critically involved in synaptic plasticity and memory consolidation. This effect on Arc expression is hypothesized to be a downstream consequence of its receptor interactions and may contribute to its therapeutic effects. The increase in cortical Arc expression is suggested to be linked to enhanced NMDA receptor-mediated signaling.

Below is a diagram illustrating the proposed signaling pathway for **Ordopidine**.





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## References

- 1. The dopaminergic stabilizers pridopidine and ordopidine enhance cortico-striatal Arc gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
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